2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13453654
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O |
|---|---|
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | 2-amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H25N3O/c1-18(12-14-5-3-2-4-6-14)13-15-7-9-19(10-8-15)16(20)11-17/h2-6,15H,7-13,17H2,1H3 |
| Standard InChI Key | YYENBZLYGLZRBG-UHFFFAOYSA-N |
| SMILES | CN(CC1CCN(CC1)C(=O)CN)CC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCN(CC1)C(=O)CN)CC2=CC=CC=C2 |
Introduction
2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a complex organic compound featuring a piperidine ring, a benzyl-methyl-amino group, and an ethanone moiety. This compound is of interest in medicinal chemistry and pharmacology due to its potential interactions with biological targets such as receptors and enzymes.
Synthesis
The synthesis of 2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yields and purity. Common analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Biological Activity
The biological activity of 2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is primarily related to its interaction with biological targets such as receptors or enzymes. The compound may function as an agonist or antagonist, influencing various biochemical pathways depending on its specific application context. For instance, it might modulate neurotransmitter systems or enzyme activities relevant to pharmacological effects.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume